

The 5-HT2C Receptor: A Pivotal Target in Neurological Disorders

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), stands as a critical modulator of a wide array of neurological functions. Its intricate involvement in regulating mood, anxiety, appetite, and motor control has positioned it as a key therapeutic target for a spectrum of neurological and psychiatric conditions. Dysregulation of 5-HT2C receptor signaling is implicated in the pathophysiology of depression, anxiety disorders, epilepsy, schizophrenia, and Parkinson's disease. This technical guide provides a comprehensive overview of the 5-HT2C receptor's role in these disorders, detailing its signaling mechanisms, the quantitative pharmacology of associated ligands, and key experimental protocols for its investigation.

# **Molecular Biology and Signal Transduction**

The 5-HT2C receptor is encoded by the HTR2C gene, located on the X chromosome. A unique and functionally significant feature of this receptor is that its pre-messenger RNA (pre-mRNA) undergoes extensive adenosine-to-inosine (A-to-I) RNA editing.[1][2] This process, catalyzed by adenosine deaminases acting on RNA (ADAR) enzymes, results in the generation of multiple receptor isoforms with altered amino acid sequences in the second intracellular loop. [2][3] These isoforms exhibit distinct pharmacological properties and signaling efficiencies, particularly in their ability to couple to G proteins.[2][4]

## Primary Signaling Pathway: Gq/G11 Cascade

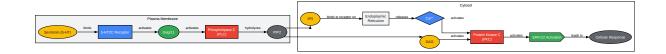


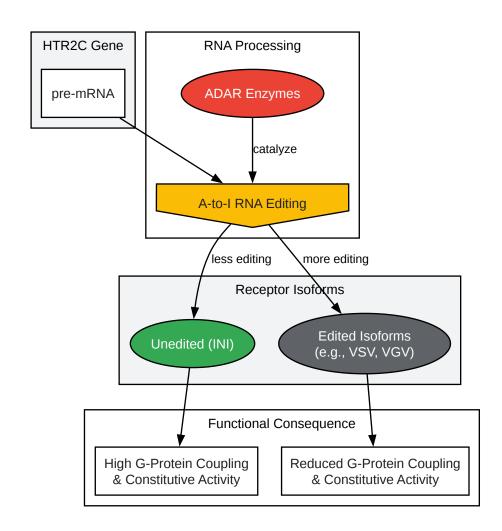




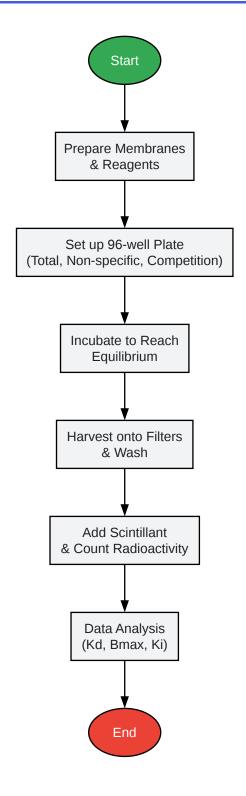
Upon activation by serotonin, the 5-HT2C receptor primarily couples to the Gq/G11 family of G proteins.[5][6] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG, along with the elevated Ca2+, activates protein kinase C (PKC).[7][8] This pathway ultimately leads to the modulation of various downstream cellular effectors, including the extracellular signal-regulated kinases (ERK) 1 and 2.[9]











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